5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to the benzimidazole core.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
The synthesis of 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-bromo-2-nitroaniline with tert-butyl isocyanide and ethyl chloroformate can yield the desired compound through a series of steps including nitration, reduction, and cyclization .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-Ethoxy-1H-benzo[d]imidazole: Lacks the bromine and tert-butyl groups, leading to different chemical properties and applications.
1-(tert-butyl)-1H-benzo[d]imidazole:
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6-ethoxybenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-5-17-12-7-11-10(6-9(12)14)15-8-16(11)13(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWAHJMUSZXDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716495 |
Source
|
Record name | 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-54-9 |
Source
|
Record name | 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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